molecular formula C4H10O4S B1615113 3-Methoxypropane-1-sulfonic acid CAS No. 51980-59-7

3-Methoxypropane-1-sulfonic acid

Cat. No.: B1615113
CAS No.: 51980-59-7
M. Wt: 154.19 g/mol
InChI Key: WVDJPYPEWMFJLV-UHFFFAOYSA-N
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Description

3-Methoxypropane-1-sulfonic acid is a sulfonic acid derivative known for its unique chemical structure and biological properties. It is a colorless liquid that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypropane-1-sulfonic acid can be achieved through various methods. One common approach involves the reaction of 3-methoxypropyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to facilitate the formation of the sulfonic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves advanced cross-coupling reactions. For instance, the use of vinyl sulfonates in cross-coupling reactions under mild conditions has been reported. This method allows for the efficient synthesis of sulfonic acid derivatives with high regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropane-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid group, which is highly reactive.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while reduction can lead to the formation of alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Methoxypropane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling and substitution reactions.

    Biology: The compound is utilized in the study of biological processes and as a buffer in biochemical assays.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxypropane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can interact with proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

  • 3-Methoxypropanesulfonic acid
  • 3-Morpholinopropanesulfonic acid
  • 4-Morpholinepropanesulfonic acid

Comparison: Compared to similar compounds, 3-Methoxypropane-1-sulfonic acid is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-methoxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDJPYPEWMFJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199943
Record name 3-Methoxypropanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-59-7
Record name 3-Methoxy-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51980-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypropanesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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